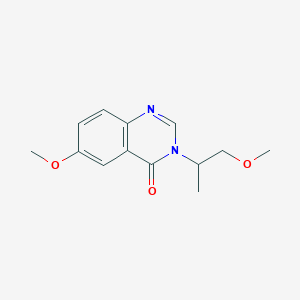![molecular formula C19H15N3O5 B6087823 N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)
N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide, commonly known as MNFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNFA is a furamide derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of MNFA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. MNFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
MNFA has been found to have several biochemical and physiological effects. MNFA has been shown to inhibit the activity of COX-2 and MMPs, leading to a decrease in inflammation and cancer cell growth. Additionally, MNFA has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
MNFA has several advantages for lab experiments. MNFA is easy to synthesize and has been shown to have high yields. Additionally, MNFA has been found to be stable in a variety of conditions, making it easy to handle in lab experiments. However, MNFA has some limitations for lab experiments. MNFA is not water-soluble, which may limit its use in certain experiments. Additionally, MNFA has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for MNFA research. MNFA has shown potential as a cancer treatment, and further studies are needed to fully understand its mechanism of action and potential applications. Additionally, MNFA has shown antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand the biochemical and physiological effects of MNFA. Finally, MNFA has not been extensively studied in vivo, and further studies are needed to determine its safety and efficacy in animal models.
Méthodes De Synthèse
MNFA has been synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzoic acid with 4-aminophenol in the presence of thionyl chloride and furfurylamine. Another method involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-aminophenol in the presence of N,N'-dicyclohexylcarbodiimide and 2-furfurylamine. Both methods have been successful in synthesizing MNFA with high yields.
Applications De Recherche Scientifique
MNFA has been found to have potential applications in scientific research, particularly in the field of cancer research. MNFA has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MNFA has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-12-15(7-3-8-16(12)22(25)26)18(23)20-13-5-2-6-14(11-13)21-19(24)17-9-4-10-27-17/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFRKDUJZACRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6029111 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087741.png)
![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)

![5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone](/img/structure/B6087752.png)
![diethyl 2-[(N-benzylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B6087761.png)
![N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B6087775.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087777.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6087785.png)
![(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6087791.png)
![5-{1-[(3-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087796.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6087800.png)

![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)